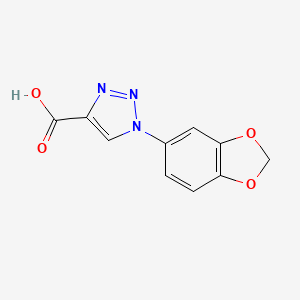
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that features a benzodioxole moiety fused with a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling of the Benzodioxole and Triazole Rings: The final step involves coupling the benzodioxole moiety with the triazole ring, often through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize recyclable heterogeneous catalysts to improve sustainability and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound’s effects are mediated through pathways involving caspase activation and mitochondrial membrane potential disruption .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
1-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid, potentially altering its solubility and interaction with biological targets.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a benzodioxole moiety and a triazole ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1038240-91-3 |
|---|---|
Formule moléculaire |
C10H7N3O4 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-4-13(12-11-7)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,14,15) |
Clé InChI |
YUYCLVNJAVSCHH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=C(N=N3)C(=O)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)N3C=C(N=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















